molecular formula C7H5NO2 B11778429 Furo[2,3-b]pyridin-4-ol

Furo[2,3-b]pyridin-4-ol

Cat. No.: B11778429
M. Wt: 135.12 g/mol
InChI Key: SDGMXNJGJVMIMB-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridin-4-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-b]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nicotinonitrile with sodium ethoxide in ethanol, followed by further cyclization and functional modifications . Another approach includes the use of chalcones bearing specific subunits, which undergo Claisen-Schmidt condensation followed by sequential cyclizations .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-b]pyridin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium ethoxide, ethanol, and various catalysts such as triethylamine . The reaction conditions often involve specific temperatures and solvents to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often evaluated for their potential therapeutic applications, particularly in cancer treatment .

Mechanism of Action

The mechanism of action of furo[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets and pathways. Molecular docking studies have revealed strong binding affinities of this compound derivatives to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . These interactions disrupt key cellular signaling pathways, leading to the inhibition of cancer cell proliferation and survival.

Comparison with Similar Compounds

Furo[2,3-b]pyridin-4-ol can be compared with other similar compounds, such as furo[3,2-c]pyridin-4-ol and furo[3,2-b]pyridin-6-ol . While these compounds share structural similarities, this compound is unique in its specific pharmacological properties and potential therapeutic applications. The presence of different substituents and functional groups in these compounds can lead to variations in their biological activities and mechanisms of action.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. Its synthesis, chemical reactions, and scientific research applications highlight its importance in the development of new and effective therapeutic agents. Further research into its mechanism of action and comparison with similar compounds will continue to enhance our understanding of its potential benefits in medicine and industry.

Properties

IUPAC Name

7H-furo[2,3-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-6-1-3-8-7-5(6)2-4-10-7/h1-4H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGMXNJGJVMIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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